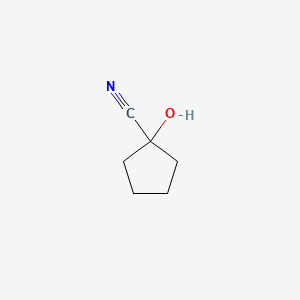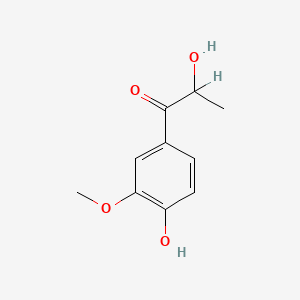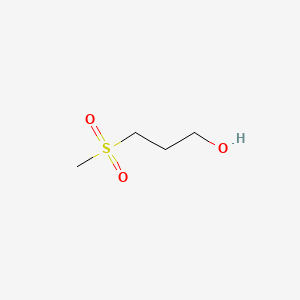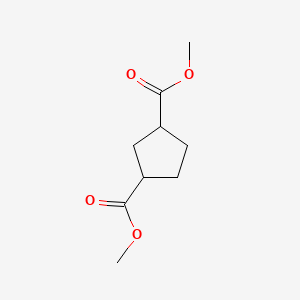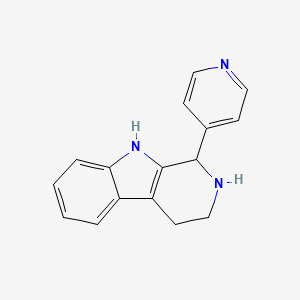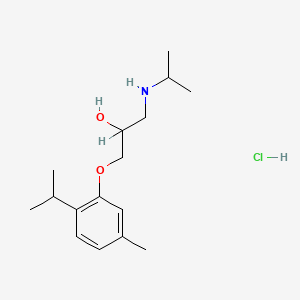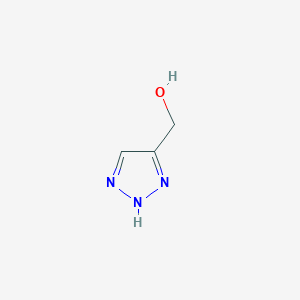
2H-1,2,3-Triazol-4-ylmethanol
Übersicht
Beschreibung
The compound 2h-1,2,3-Triazol-4-Ylmethanol is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring can be part of various chemical structures, leading to a wide range of applications in medicinal chemistry, agriculture, and material science due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and terminal alkynes to form 1,2,3-triazoles via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. For instance, the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids starts with 1-fluoro-2-nitrobenzene derivatives and involves a sequence of functional group transformations, including N2-arylation, hydrogenation, Sandmeyer iodination, and Grignard carboxylation . Another example is the synthesis of 1-(1H-1,2,4-triazol-1-yl)methyl derivatives, which can be achieved through condensation, chlorination, and esterification reactions .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can influence the overall geometry and electronic properties of the molecule. For example, the dihedral angles between the triazole ring and adjacent aromatic rings can significantly affect the molecule's conformation . The molecular geometry and vibrational frequencies can be studied using spectroscopic methods and theoretical calculations, such as density functional theory (DFT) and Hartree-Fock (HF) methods .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring. They can undergo transannulation reactions, where the triazole ring is transformed into other heterocyclic structures, such as pyrrolin-2-ones, through rhodium-catalyzed denitrogenative processes . Additionally, triazoles can be functionalized further through cross-coupling reactions, expanding the diversity of possible derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring and the overall molecular structure. The presence of intermolecular hydrogen bonds and C-H...π interactions can stabilize the crystal structure of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can be analyzed to predict the reactivity and electronic behavior of the molecules . The molecular electrostatic potential map can provide insights into the distribution of electronic density across the molecule, which is important for understanding its interactions with other molecules .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
2H-1,2,3-Triazol-4-ylmethanol: ist eine vielseitige Verbindung in der Wirkstoffforschung, da sie strukturell dem Amidbindung ähnlich ist, die in vielen Arzneimitteln vorkommt . Seine Stabilität und seine Fähigkeit zur Wasserstoffbrückenbindung machen es zu einem hervorragenden Gerüst für die Entwicklung neuer Medikamente. So wurde es beispielsweise bei der Synthese von Verbindungen mit Antikonvulsiva-, Antibakterien- und Antikrebswirkungen eingesetzt .
Organische Synthese
In der organischen Chemie dient This compound als Baustein für die Synthese komplexerer Moleküle. Seine hohe chemische Stabilität unter verschiedenen Bedingungen macht es zu einem wertvollen Bestandteil bei der Konstruktion verschiedener organischer Verbindungen .
Polymerchemie
Der Triazolring, der in This compound vorhanden ist, kann in Polymere eingearbeitet werden, um deren Eigenschaften zu verbessern. Seine Fähigkeit zur Bildung von Wasserstoffbrückenbindungen kann zu Polymeren mit verbesserter mechanischer Festigkeit und thermischer Stabilität führen .
Supramolekulare Chemie
Aufgrund seines starken Dipolmoments und seiner Fähigkeit zur Bildung von Wasserstoffbrückenbindungen wird This compound in der supramolekularen Chemie verwendet, um sich selbst zusammensetzende Strukturen zu erzeugen. Diese Strukturen haben potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft .
Biokonjugation und Chemische Biologie
This compound: wird in Biokonjugationstechniken eingesetzt, bei denen verschiedene Biomoleküle miteinander oder mit festen Trägermaterialien verbunden werden. Dies ist besonders nützlich im Bereich der chemischen Biologie zur Untersuchung biologischer Prozesse .
Fluoreszenzbildgebung
Der Triazolring kann so modifiziert werden, dass er fluoreszierende Eigenschaften aufweist, wodurch This compound in der Fluoreszenzbildgebung nützlich wird. Diese Anwendung ist in der medizinischen Diagnostik und Forschung von Bedeutung, da sie zur Verfolgung biologischer Moleküle eingesetzt werden kann .
Zukünftige Richtungen
The future directions of “2h-1,2,3-Triazol-4-Ylmethanol” research could involve the discovery and development of more effective and potent anticancer agents . It is expected that the cancer mortality rate will rise dramatically in the future , hence, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of 2h-1,2,3-Triazol-4-Ylmethanol, also known as (1H-1,2,3-Triazol-4-yl)methanol, is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds with a similar structure to this compound exhibited significant HSP90α binding affinity . The interaction between the compound and HSP90 is likely facilitated by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The binding of this compound to HSP90 affects the protein homeostasis pathway . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 by this compound could potentially disrupt these processes and lead to the degradation of client proteins by the ubiquitin–proteasome pathway .
Result of Action
The binding of this compound to HSP90 leads to the degradation of client proteins by the ubiquitin–proteasome pathway . This could potentially disrupt tumorigenesis processes, making this compound a promising anticancer drug candidate .
Eigenschaften
IUPAC Name |
2H-triazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYBXHYXPEGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291693 | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84440-19-7 | |
| Record name | 84440-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 2H-1,2,3-Triazol-4-Ylmethanol derivatives interesting for material science?
A: this compound derivatives can be incorporated into polymers, offering a platform for material modification. For instance, (1-(4-Vinylbenzyl)-1H-1,2,3-triazol-4-yl)methanol has been successfully used to create 1,2,3-triazole-functionalized diblock copolymers []. These copolymers, when formed into thin films, exhibit intriguing properties like the ability to selectively adsorb proteins based on pH and annealing conditions [].
Q2: What is the role of this compound derivatives in catalysis?
A: Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (3) and its analogs have emerged as highly active ligands for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions [, ]. These reactions, also known as "click" chemistry, are widely utilized in organic synthesis due to their high efficiency and selectivity []. The tris(triazolyl)methanol-Cu(I) complex demonstrates remarkable catalytic activity even at low catalyst loadings and under mild conditions, including room temperature and aqueous environments [, ]. This efficiency makes them particularly attractive for applications requiring environmentally friendly synthetic routes.
Q3: Can you provide examples of how structural modifications in this compound derivatives influence their properties?
A3: Absolutely! Research has shown that subtle changes in the substituents of this compound derivatives can significantly impact their behavior. For instance:
Q4: What analytical techniques are commonly employed to characterize this compound derivatives?
A4: A combination of spectroscopic and analytical methods is routinely used to characterize these compounds:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the compound's structure, including the arrangement of hydrogen and carbon atoms. These techniques are particularly useful for confirming the success of synthetic reactions and identifying any structural isomers [, ].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies [, ].
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide insights into its fragmentation pattern, aiding in structural elucidation [, ].
- X-ray Diffraction: For crystalline derivatives, X-ray diffraction allows for the determination of the compound's three-dimensional structure in the solid state, offering valuable information about bond lengths, bond angles, and intermolecular interactions [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





